2-(Thiazol-4-yl)propan-2-amine
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Overview
Description
2-(1,3-Thiazol-4-yl)propan-2-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-4-yl)propan-2-amine typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method involves the reaction of thiazole with an alkylamine under controlled conditions. For example, the reaction of 4-bromoacetophenone with thiourea in the presence of a catalyst like iodine can yield thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(1,3-Thiazol-4-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: This compound has a similar structure but with different substituents on the thiazole ring.
2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Another similar compound with a methyl group on the thiazole ring.
Uniqueness
2-(1,3-Thiazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and industrial chemicals.
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-6(2,7)5-3-9-4-8-5/h3-4H,7H2,1-2H3 |
InChI Key |
KAITXZUKKGZABW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC=N1)N |
Origin of Product |
United States |
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